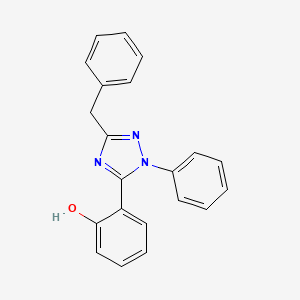![molecular formula C13H22N2O B4922073 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a potent antagonist of the GABA-A receptor, which is a neurotransmitter receptor in the central nervous system. Bicuculline is a bicyclic compound that contains a piperidine ring and a bicyclo[2.2.1]heptane ring system. It is a white crystalline powder that is soluble in water and ethanol.
作用机制
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is a competitive antagonist of the GABA-A receptor. It binds to the receptor and prevents the binding of the neurotransmitter GABA. This results in the inhibition of GABAergic neurotransmission, leading to increased neuronal activity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to increase the release of glutamate, which is an excitatory neurotransmitter, and decrease the release of GABA.
Biochemical and Physiological Effects
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce seizures in animal models, increase neuronal activity, and alter synaptic plasticity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
实验室实验的优点和局限性
The main advantage of using bicuculline in lab experiments is its ability to block the GABA-A receptor and study its effects on neuronal activity. However, there are some limitations to its use. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is a potent convulsant, and its use in animal models can be harmful. It also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the use of bicuculline in scientific research. One area of interest is the study of the role of the GABA-A receptor in addiction and substance abuse. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to alter the release of dopamine and norepinephrine, which are neurotransmitters involved in addiction. Another area of interest is the study of the mechanisms of epilepsy and other neurological disorders. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to induce seizures in animal models, making it a useful tool for studying the pathophysiology of seizures. Finally, bicuculline could be used in the development of new drugs that target the GABA-A receptor and its role in the central nervous system.
合成方法
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide can be synthesized from the alkaloid harmaline, which is found in plants such as Peganum harmala. The synthesis involves a series of chemical reactions that include oxidation, cyclization, and reduction. The final product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is widely used in scientific research to study the GABA-A receptor and its role in the central nervous system. It is used as a tool to block the receptor and study its effects on neuronal activity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is also used to study the mechanisms of epilepsy and other neurological disorders. It has been shown to induce seizures in animal models, making it a useful tool for studying the pathophysiology of seizures.
属性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-13(16)10-3-5-15(6-4-10)12-8-9-1-2-11(12)7-9/h9-12H,1-8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOCGXCZSPPWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4921994.png)
acetate](/img/structure/B4922005.png)

![N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)
![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)


![N-{4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetamide](/img/structure/B4922064.png)
![N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4922072.png)

![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)
